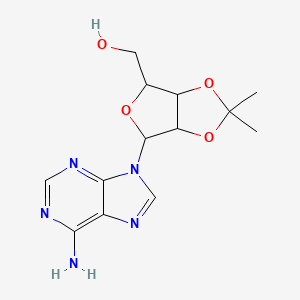

2',3'-O-Isopropylideneadenosine

Description

The exact mass of the compound 2',3'-Isopropylideneadenosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7690-93-9 |

|---|---|

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

InChI |

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |

InChI Key |

LCCLUOXEZAHUNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C |

Other CAS No. |

362-75-4 |

Synonyms |

2',3'-isopropylideneadenosine 2',3'-O-isopropylidene adenosine |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Applications of 2',3'-O-Isopropylideneadenosine

Introduction

This compound is a protected nucleoside derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule.[1] The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar enhances the compound's stability and makes it a crucial intermediate in the synthesis of a wide array of nucleoside analogs.[1][2] This strategic protection allows for regioselective modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its pivotal role in drug discovery and biochemical research.[3][4]

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis.[5] The following table summarizes key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][5] |

| Molecular Weight | 307.31 g/mol | [1][5] |

| CAS Number | 362-75-4 | [1][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 221-222 °C | [1][5] |

| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) | [5] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol (B129727) | [1] |

| Storage Conditions | Room Temperature; Keep in a dark, dry, sealed place | [1][6] |

| Purity | ≥98% (HPLC) | [2][7][8] |

NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | Data available in referenced literature.[9] |

| ¹³C NMR | 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6[5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its successful application in research and development.

Synthesis of this compound from Adenosine

This protocol describes the common and effective method for the synthesis of this compound using 2,2-dimethoxypropane (B42991).[10]

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine via an acid-catalyzed reaction.[5]

Materials:

-

Adenosine[10]

-

Anhydrous Acetone[10]

-

2,2-Dimethoxypropane[10]

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[10]

-

Sodium bicarbonate[10]

-

Dichloromethane (DCM)[10]

-

Methanol (MeOH)[10]

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.[10]

-

Add 2,2-dimethoxypropane (3-5 equivalents).[10]

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[10]

-

Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[10]

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[10]

-

Filter the mixture to remove any solids.[10]

-

Evaporate the filtrate under reduced pressure to obtain the crude product.[10]

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure this compound as a white crystalline solid.[5]

Deprotection of the Isopropylidene Group

The removal of the isopropylidene protecting group is readily accomplished under acidic conditions to regenerate the diol.[5]

Objective: To remove the 2',3'-O-isopropylidene protecting group to yield adenosine or a modified adenosine analog.

Materials:

Procedure:

-

Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[3]

-

Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[3]

-

Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[3]

-

The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.[3]

HPLC Purity Analysis

This protocol provides a general method for the purity analysis of this compound.[11]

Objective: To determine the purity of a sample of this compound using High-Performance Liquid Chromatography (HPLC).

Method:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.[11]

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.[11]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate).[11]

-

Detection: UV detection at 254 nm or 260 nm.[11]

-

Injection Volume: 20 µL.

-

Flow Rate: 1 mL/min.[12]

-

-

Data Analysis: Integrate all peaks in the chromatogram to determine the relative peak area of this compound, which corresponds to its purity.[11]

Signaling Pathways and Experimental Workflows

This compound is a cornerstone for the synthesis of modified nucleosides that are used to probe biological pathways and for the development of therapeutic agents.[3][13]

Caption: Synthesis of this compound.[5]

Caption: Deprotection of this compound.[5]

Caption: Synthetic pathway for Cordycepin.[5]

Caption: Workflow for antiviral drug discovery.[3]

Applications in Research and Drug Development

This compound is a versatile tool in medicinal chemistry and biochemical research due to its role as a key synthetic intermediate.[1][2]

-

Nucleoside Analog Synthesis: Its primary application is serving as a protected precursor in the multi-step synthesis of novel nucleoside analogs.[1] The isopropylidene group selectively blocks the 2' and 3' hydroxyls, allowing for chemical modifications at the 5' position of the ribose or on the adenine (B156593) base itself.[1] These analogs are investigated for potential therapeutic uses, including as antiviral and anticancer agents.[1][2] A prominent example is the synthesis of Cordycepin (3'-deoxyadenosine), which has significant antitumor and antiviral properties.[5]

-

Biochemical Research: The compound is used in studies of cellular processes and signal transduction pathways.[1][2] By serving as a scaffold for creating adenosine derivatives, it helps researchers probe the function of adenosine receptors and enzymes involved in nucleotide metabolism.[1]

-

Pharmaceutical Development: It plays a role in the development of drugs targeting adenosine receptors, which are implicated in a variety of diseases, including cardiovascular and neurological disorders.[1][2] Adenosine analogs can act as vasodilators and have been shown to inhibit cancer progression.[1][14]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. aurora-biotech.com [aurora-biotech.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound(362-75-4) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. cores.emory.edu [cores.emory.edu]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

The Guardian of the Ribose: A Technical Guide to 2',3'-O-Isopropylideneadenosine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of nucleoside chemistry and drug discovery, the strategic manipulation of molecular architecture is paramount. 2',3'-O-Isopropylideneadenosine, a protected derivative of the endogenous nucleoside adenosine (B11128), stands as a cornerstone intermediate, enabling the precise synthesis of a vast array of biologically active analogs.[1][2] Its primary role is to serve as a molecular scaffold, temporarily masking the vicinal 2' and 3'-hydroxyl groups on the ribose sugar.[2][3] This protection strategy is fundamental for directing chemical modifications to other positions on the adenosine molecule, most notably the 5'-hydroxyl group, thereby unlocking pathways to novel therapeutic agents and molecular probes.[1] This technical guide delves into the synthesis, applications, and significance of this compound in modern research, providing detailed protocols and workflow visualizations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.[1] Key data are summarized below.

| Property | Value | Reference |

| CAS Number | 362-75-4 | [1][2] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2] |

| Molecular Weight | 307.31 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 221-222 °C | [1][2] |

| Optical Activity | [α]20/D −98.5° (c = 1 in dioxane) | [1][2] |

| Purity | ≥98% (HPLC) | [1][5] |

Core Application: A Versatile Protecting Group in Chemical Synthesis

The central utility of this compound lies in its function as a protecting group. The cis-diol of the ribose moiety in adenosine presents a synthetic challenge, as both the 2' and 3'-hydroxyl groups are reactive.[1] By reacting adenosine with acetone (B3395972) or an equivalent under acidic conditions, a five-membered ring (an acetal) is formed, which effectively "protects" these two hydroxyl groups.[1][2] This isopropylidene group is stable under a variety of reaction conditions used to modify other parts of the molecule, yet it can be readily removed under mild acidic conditions to regenerate the diol.[3] This allows for highly regioselective synthesis, primarily enabling modifications at the 5'-position.[1][3]

Caption: Synthetic strategy using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, modification, and deprotection of this compound.

Protocol 1: Synthesis of this compound

This procedure describes the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane (B42991), which serves as both the acetone source and a water scavenger.[1][2]

-

Reagents and Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate solution

-

Silica (B1680970) Gel for column chromatography

-

-

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.[1]

-

Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.[1]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.[1][3]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1][2]

-

Once the reaction is complete, neutralize the acid catalyst by adding a base like sodium bicarbonate solution.[4]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[2]

-

Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.[1][2]

-

Protocol 2: 5'-Azidation via Mitsunobu Reaction

This protocol details the conversion of the 5'-hydroxyl group to an azide (B81097), a versatile functional group for further "click chemistry" conjugations.

-

Reagents and Materials:

-

This compound

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).[1]

-

Add diphenylphosphoryl azide (1.2 equivalents) to the solution.[1]

-

Cool the mixture to 0 °C in an ice bath.[1]

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography to isolate the 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.[1]

-

Protocol 3: Deprotection of the Isopropylidene Group

The final step in many synthetic sequences is the removal of the protecting group to yield the target nucleoside analog.[1]

-

Reagents and Materials:

-

5'-modified-2',3'-O-isopropylideneadenosine derivative

-

Trifluoroacetic acid (TFA)

-

Water

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[1]

-

Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[1]

-

Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

-

The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.[1]

-

Summary of Reaction Data

| Reaction | Substrate | Reagents | Solvent | Typical Yield | Reference |

| Protection | Adenosine | Acetone, 2,2-Dimethoxypropane, p-TsOH | Acetone | High | [1][2] |

| 5'-Azidation | This compound | PPh₃, DIAD, DPPA | THF | ~70-80% | [1] |

| Deprotection | 5'-modified-2',3'-O-isopropylideneadenosine | TFA, Water | - | >90% | [1] |

Applications in Drug Discovery and Chemical Biology

The synthetic versatility of this compound makes it an indispensable tool in the development of therapeutic agents and molecular probes.[5][6]

Antiviral and Anticancer Drug Development

Modified nucleosides are a cornerstone of antiviral and anticancer therapies.[3] They act as mimics of endogenous nucleosides, interfering with crucial cellular or viral processes like DNA or RNA synthesis.[1][3] this compound is a key starting material for creating libraries of novel nucleoside analogs that can be screened for therapeutic activity.[3][5] For instance, it is a crucial intermediate in the synthesis of Cordycepin (3'-deoxyadenosine), an analog with known antitumor and antiviral properties.[2]

Caption: Workflow for nucleoside analog drug discovery.

Probing Biological Pathways

Beyond drug development, analogs derived from this compound are vital tools in chemical biology for elucidating complex cellular pathways.[5][7] By modifying the adenosine structure, researchers can create potent and selective ligands to probe the function of specific proteins, such as G-protein coupled receptors (GPCRs) and enzymes involved in nucleotide metabolism.[4][7]

A prominent example is the study of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are implicated in numerous physiological and pathological processes.[8][9] Analogs synthesized using this compound as a precursor have been instrumental in characterizing the structure-activity relationships (SAR) and downstream signaling of these receptors.[1][7] For example, agonists for the A₃ adenosine receptor, which is highly expressed in tumor cells, can initiate a signaling cascade that influences cell proliferation.[1][10]

Caption: A₃ Adenosine Receptor signaling pathway.

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool that has profoundly impacted nucleoside chemistry, drug discovery, and chemical biology.[1] Its role as a robust protecting group provides a reliable and efficient strategy for the regioselective synthesis of a diverse array of modified adenosine analogs.[3] From the development of potent antiviral and anticancer therapeutics to the creation of molecular probes for dissecting intricate cellular signaling networks, the applications of this compound underscore its practical importance in advancing both fundamental research and the quest for new medicines.[1][5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Putative role of the adenosine A3 receptor in the antiproliferative action of N6-(2-isopentenyl)adenosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine (CAS 362-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a pivotal intermediate in nucleoside chemistry, serving as a cornerstone for the synthesis of a diverse range of modified nucleosides with significant therapeutic potential.[1] Its principal role lies in the concurrent protection of the cis-2' and 3'-hydroxyl groups of the ribose moiety. This strategic protection enables regioselective modifications at other positions of the adenosine (B11128) molecule, particularly the 5'-hydroxyl group.[1] Such modifications are crucial in the development of antiviral and anticancer agents, as well as for the creation of molecular probes to investigate complex biological pathways.[1][2] This technical guide provides a comprehensive exploration of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and visual workflows to support both fundamental research and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective application in synthesis.[1] Key data are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 362-75-4 | [1][3] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][3] |

| Molecular Weight | 307.31 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 221-222 °C | [1][4][5] |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane | [1][6] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol (B129727) | [3] |

| Storage | Room Temperature; Keep in a dark, dry, sealed place | [3][5] |

| Purity | ≥98% (HPLC) | [1][2] |

Table 2: Spectroscopic Data

| Spectrum | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.375, 8.190, 7.41, 6.151, 5.366, 5.29, 4.991, 4.245, 3.59, 3.55, 1.560, 1.337 | [1] |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 307 | [1] |

| Infrared (IR) Spectrum | Data available through the NIST WebBook | [1] |

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane (B42991) or acetone (B3395972).[1][7] 2,2-dimethoxypropane is often preferred as it acts as both a reactant and a water scavenger, driving the reaction to completion.[7][8]

Experimental Protocol: Synthesis using 2,2-Dimethoxypropane

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine via an acid-catalyzed reaction.[3]

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.[8]

-

Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[8]

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as 10:1 DCM:MeOH. The reaction is typically complete within 2-4 hours.[8]

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[8]

-

Filter the mixture to remove solids.[8]

-

Evaporate the filtrate under reduced pressure to obtain the crude product.[8]

-

Purify the crude product by recrystallization from a suitable solvent like methanol or by silica gel column chromatography to yield pure this compound as a white crystalline solid.[3]

Caption: A standard workflow for the synthesis and purification of this compound.

Deprotection of this compound

The removal of the isopropylidene protecting group is a crucial step to yield the modified adenosine analog. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection

Objective: To remove the 2',3'-O-isopropylidene protecting group from a modified adenosine analog.

Materials:

-

This compound derivative

-

Protic solvent (e.g., methanol or ethanol)

-

Water

-

Acid (e.g., trifluoroacetic acid or hydrochloric acid)

-

Base for neutralization (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide)

Procedure:

-

Dissolve the this compound derivative in a mixture of a protic solvent (e.g., methanol) and water.[7]

-

Add a suitable acid to the solution.

-

Stir the solution at room temperature or with gentle heating.[7]

-

Monitor the reaction's progress by TLC until the starting material is consumed.[7]

-

Carefully neutralize the reaction mixture with a suitable base.[7]

-

Remove the solvent under reduced pressure.[7]

-

The resulting crude modified adenosine can be purified by recrystallization or chromatography.

Applications in Research and Drug Development

This compound is an indispensable tool in nucleoside chemistry, enabling the regioselective synthesis of a wide array of modified adenosine analogs.[1] Its applications are far-reaching, from the development of potent therapeutics to the study of cellular signaling.[1][2]

Synthesis of Bioactive Nucleoside Analogs

The primary application of this compound is as a protected precursor in the synthesis of nucleoside analogs with therapeutic potential, including antiviral and anticancer agents.[2][7] The protection of the 2' and 3'-hydroxyls allows for selective modification at the 5'-hydroxyl group.[7] A prominent example is its use in the synthesis of Cordycepin (3'-deoxyadenosine), which possesses significant antitumor and antiviral properties.[7]

Biochemical Research and Cellular Signaling

This compound and its derivatives are utilized in studies of cellular processes and signal transduction pathways.[2][3] By serving as a scaffold for creating adenosine derivatives, it helps researchers probe the function of adenosine receptors and enzymes involved in nucleotide metabolism.[3]

Caption: Role of adenosine analogs in probing G-protein coupled adenosine receptor signaling pathways.

Antiviral Drug Discovery Workflow

The synthesis of novel nucleoside analogs from this compound is a key strategy in the discovery of new antiviral agents.[1] These analogs can be screened for their ability to inhibit viral replication in high-throughput assays.[1]

Caption: A typical workflow for antiviral drug discovery starting from this compound.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and biochemical research.[1][2] Its utility as a protected intermediate allows for the efficient and regioselective synthesis of a vast array of modified adenosine analogs.[1] The experimental protocols and workflows detailed in this guide underscore the practical importance of this compound in advancing both fundamental research and drug discovery efforts, particularly in the pursuit of novel antiviral and anticancer therapeutics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 362-75-4 [chemicalbook.com]

- 5. This compound | 362-75-4 | NI05151 [biosynth.com]

- 6. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Guardian of the Ribose: An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine, a pivotal intermediate in nucleoside chemistry. Its strategic role as a protecting group for the 2' and 3'-hydroxyls of adenosine (B11128) has made it an indispensable tool in the synthesis of a wide array of modified nucleosides, significantly impacting the fields of antiviral and anticancer drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its application in the study of cellular signaling pathways.

Core Data at a Glance

A summary of the key quantitative data for this compound is presented below for quick reference and comparison.

| Property | Value |

| Molecular Weight | 307.31 g/mol [1] |

| Chemical Formula | C₁₃H₁₇N₅O₄[1] |

| CAS Number | 362-75-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221-222 °C |

| Optical Activity | [α]20/D -98.5° (c = 1 in dioxane) |

| Purity | ≥98% (HPLC) |

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. The following tables provide key spectroscopic data for its characterization.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-8 | 8.375 |

| H-2 | 8.190 |

| NH₂ | 7.41 |

| H-1' | 6.151 |

| H-2' | 5.366 |

| H-3' | 5.29 |

| H-4' | 4.991 |

| H-5'a, H-5'b | 4.245 |

| 5'-OH | 3.59, 3.55 |

| Isopropylidene-CH₃ | 1.560 |

| Isopropylidene-CH₃ | 1.337 |

¹³C NMR Spectroscopic Data (DMSO-d₆)

| Carbon Atom | Chemical Shift (ppm) |

| Adenine Moiety | |

| C2 | 152.9 |

| C4 | 148.8 |

| C5 | 120.0 |

| C6 | 156.0 |

| C8 | 140.4 |

| Ribose Moiety | |

| C1' | 91.0 |

| C2' | 85.3 |

| C3' | 81.6 |

| C4' | 87.2 |

| C5' | 62.1 |

| Isopropylidene Moiety | |

| C(CH₃)₂ | 113.8 |

| CH₃ (syn) | 27.2 |

| CH₃ (anti) | 25.4 |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of adenosine with acetone (B3395972) or an equivalent reagent like 2,2-dimethoxypropane (B42991).[1]

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.

-

To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).[2]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[2][3]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (B129727) (10:1 v/v). The reaction is typically complete within 2-4 hours.[3]

-

Upon completion, quench the reaction by adding solid sodium bicarbonate and stirring for 15-20 minutes until effervescence ceases.[3]

-

Filter the mixture to remove solids and evaporate the filtrate under reduced pressure to obtain the crude product.[3]

Purification by Column Chromatography

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with a gradient of methanol in dichloromethane. A common gradient is from 0% to 10% methanol.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

Applications in Drug Discovery and Signaling Pathway Analysis

The primary utility of this compound lies in its role as a protected precursor for the synthesis of nucleoside analogs with therapeutic potential.[4] The isopropylidene group effectively shields the 2' and 3'-hydroxyls, allowing for selective modifications at the 5'-position of the ribose moiety. This has been instrumental in the development of antiviral and anticancer agents.

Furthermore, derivatives of this compound are valuable tools for studying purinergic signaling, particularly the pathways mediated by adenosine receptors.

Workflow for Antiviral Nucleoside Analog Synthesis

The following diagram illustrates a typical workflow for the discovery of antiviral nucleoside analogs, starting from the synthesis of derivatives using this compound.

Caption: A generalized workflow for the synthesis and screening of antiviral nucleoside analogs.

A₃ Adenosine Receptor Signaling Pathways

This compound serves as a scaffold for creating derivatives that can modulate the activity of adenosine receptors, such as the A₃ adenosine receptor (A₃AR). A₃AR activation triggers multiple downstream signaling cascades.

Gαi-Mediated Inhibition of Adenylyl Cyclase: The canonical A₃AR signaling pathway involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced protein kinase A (PKA) activity.

Caption: A₃AR activation of the Gαi pathway inhibits cAMP production.

Gαq-Mediated Activation of Phospholipase C: A₃AR can also couple to Gαq proteins, activating phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: A₃AR activation of the Gαq pathway leads to calcium mobilization and PKC activation.

Activation of MAPK/ERK and PI3K/Akt Pathways: A₃AR activation can also stimulate pro-survival and proliferative pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/Akt) cascades.

Caption: A₃AR can activate the PI3K/Akt and MAPK/ERK pathways to promote cell survival.

References

Solubility Profile of 2',3'-O-Isopropylideneadenosine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a pivotal intermediate in the synthesis of a wide array of nucleoside analogs, playing a crucial role in the development of novel therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting both quantitative and qualitative data. Furthermore, it outlines a detailed experimental protocol for solubility determination, ensuring reproducibility and accuracy in research and development settings.

Introduction

This compound is a derivative of adenosine (B11128) in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection renders the molecule more stable and allows for selective chemical modifications at other positions, making it an invaluable building block in medicinal chemistry. The solubility of this compound is a critical physical property that influences reaction kinetics, choice of solvent systems for chromatography, and methods for crystallization and purification. This guide aims to be a central resource for professionals working with this compound by consolidating available solubility data and providing a standardized protocol for its determination.

Solubility Data

The solubility of this compound has been characterized in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate easy comparison.

| Solvent | Solubility | Concentration (mM) | Data Type | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 325.40 mM | Quantitative | [1][2] |

| Dioxane | Slightly Soluble | Not Specified | Qualitative | [1][3] |

| Methanol | Slightly Soluble | Not Specified | Qualitative | [1][3] |

| Water | Poor / Limited | Not Specified | Qualitative | [1] |

Note: "Slightly Soluble" indicates that the compound does not dissolve readily at room temperature but may show some solubility upon heating or with extended agitation. Further quantitative analysis is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid powder)

-

High-purity organic solvent of choice

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Conclusion

This technical guide provides essential solubility data and a detailed experimental protocol for this compound, a critical intermediate in drug discovery and development. The provided information is intended to assist researchers and scientists in optimizing their synthetic and purification strategies. The standardized protocol for solubility determination will aid in generating reliable and reproducible results, fostering greater consistency across different laboratories. As new data becomes available, this guide will be updated to continue serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Stability and Storage of 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2',3'-O-Isopropylideneadenosine, a critical protected nucleoside used as an intermediate in the synthesis of various adenosine (B11128) analogs with therapeutic potential. Understanding the stability profile of this compound is paramount for ensuring its integrity throughout experimental workflows and for the reliable synthesis of target molecules.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. The introduction of the isopropylidene group to the 2' and 3' hydroxyls of the ribose moiety enhances its stability in certain conditions, making it a versatile tool in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol |

| CAS Number | 362-75-4 |

| Melting Point | 221-222 °C |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol |

Stability Profile

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group, which results in the formation of adenosine.[1] This acetal (B89532) protecting group is highly sensitive to acidic conditions.[1] Conversely, the compound is relatively stable under neutral to basic conditions.

pH Stability

Thermal and Photostability

General laboratory practice suggests protecting this compound from prolonged exposure to light, although specific photostability data is not extensively documented.[2] The solid form is stable at a range of temperatures as detailed in the storage conditions below.

Recommended Storage Conditions

Adherence to proper storage conditions is critical for maintaining the purity and stability of this compound. The following tables summarize the recommended conditions for both solid and solution forms.

Solid Form

| Storage Temperature | Recommended Duration |

| -20°C | ≥ 2-3 years[2] |

| 4°C | Up to 2 years[3] |

| Room Temperature | Suitable for short-term storage; keep in a dark, dry, sealed place. |

In Solution

For solutions, it is advisable to prepare fresh or use stored aliquots promptly. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3]

| Solvent | Storage Temperature | Recommended Duration |

| DMSO or other organic solvents | -80°C | ≤ 6 months[2][3] |

| DMSO or other organic solvents | -20°C | ≤ 1 month[2][3] |

Experimental Protocols

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound under various conditions. A stability-indicating method should be capable of separating the intact compound from its primary degradant, adenosine.

Objective: To determine the rate of degradation of this compound under specific pH, temperature, or light exposure conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile (B52724) and water

-

Buffers of desired pH (e.g., pH 4, 7, and 9)

-

HPLC system with a UV-Vis or Mass Spectrometer detector

-

C18 reverse-phase HPLC column

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Prepare a series of dilutions from the stock solution to create a standard curve for quantification.

-

-

Sample Preparation:

-

Prepare solutions of this compound in the different buffers or conditions to be tested (e.g., pH 4, 7, and 9).

-

-

Incubation:

-

Incubate the test samples under the desired stress conditions (e.g., specific temperature or light exposure).

-

Maintain a control sample at -80°C to represent the initial, undegraded state.[2]

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.[2]

-

-

HPLC Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water) to achieve separation of this compound and potential degradation products.

-

Monitor the elution profile at an appropriate wavelength, such as 260 nm, which corresponds to the adenine (B156593) chromophore.[2]

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point using the standard curve.

-

Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

-

Visualizations

Degradation Pathway of this compound

The primary degradation route for this compound is the hydrolysis of the acetal group under acidic conditions, leading to the removal of the protecting group and the formation of adenosine.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment of this compound.

References

Introduction: The Role of 2',3'-O-Isopropylideneadenosine as a Synthetic Linchpin

An In-depth Technical Guide on the Core Mechanism of Action of 2',3'-O-Isopropylideneadenosine

This compound is a protected nucleoside derivative of adenosine (B11128). Its primary significance in biochemical and pharmaceutical research does not stem from a direct biological mechanism of action, but rather from its pivotal role as a synthetic intermediate.[1] The isopropylidene group strategically protects the 2' and 3'-hydroxyl groups of the ribose sugar, allowing for selective chemical modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group and the purine (B94841) base.[1] This regioselective control is fundamental for the synthesis of a diverse array of potent and specific adenosine analogs with significant therapeutic potential, including antiviral and anticancer agents.[2]

This guide will elucidate the "mechanism of action" of this compound by examining the biological activities of two prominent and well-characterized compounds synthesized from it: Cl-IB-MECA , a selective A3 adenosine receptor agonist, and Cordycepin , a nucleoside analog with broad therapeutic applications.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for its application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 362-75-4 | [3] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [3] |

| Molecular Weight | 307.31 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 221-222 °C | [3] |

| Optical Activity | [α]²⁰/D −98.5° (c = 1 in dioxane) | [3] |

I. Mechanism via A3 Adenosine Receptor (A3AR) Agonism: The Case of Cl-IB-MECA

This compound is a critical starting material for the synthesis of 2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), a highly potent and selective agonist for the A3 adenosine receptor (A3AR).[3]

A. Signaling Pathway of Cl-IB-MECA

Activation of the A3AR by Cl-IB-MECA initiates a cascade of intracellular events. The A3AR is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi protein is activated and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of Protein Kinase A (PKA) and other downstream effectors.[3] In various cancer cell lines, Cl-IB-MECA has been shown to induce cell death by suppressing ERK and Akt signaling pathways, mediated by an increase in intracellular Ca²⁺ and reactive oxygen species (ROS).[4]

References

The Guardian of the Ribose: An In-depth Technical Guide to the Discovery and History of 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic manipulation of complex bioactive molecules is paramount. Among the foundational techniques enabling the synthesis of novel therapeutics is the use of protecting groups, a concept elegantly exemplified by 2',3'-O-Isopropylideneadenosine. This pivotal intermediate has served as a cornerstone in the synthesis of a vast array of modified nucleosides, particularly those with antiviral and anticancer properties.[1][2] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and applications of this compound, tailored for the scientific community.

A Historical Perspective: The Dawn of Nucleoside Protection

The journey to control the reactivity of nucleosides was a critical step in the evolution of nucleic acid chemistry. The polyfunctional nature of these molecules, with their multiple hydroxyl groups and reactive nucleobases, presented a significant challenge to chemists seeking to perform selective modifications. The concept of temporarily masking certain functional groups to direct reactions to specific sites became a fundamental strategy.

While the precise first synthesis of this compound is not readily apparent in singular seminal publications, its development is intrinsically linked to the broader history of acetal (B89532) protecting groups in carbohydrate and nucleoside chemistry. The acid-catalyzed reaction of diols with acetone (B3395972) to form isopropylidene derivatives was a known transformation in carbohydrate chemistry. The application of this strategy to nucleosides was a logical and crucial extension, enabling the selective protection of the cis-2',3'-diol of the ribose moiety. This protection was instrumental in allowing for modifications at the 5'-hydroxyl group and the nucleobase itself, paving the way for the synthesis of a multitude of adenosine (B11128) analogs.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective application in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol |

| CAS Number | 362-75-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221-222 °C |

| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.375, 8.190, 7.41, 6.151, 5.366, 5.29, 4.991, 4.245, 3.59, 3.55, 1.560, 1.337.[1]

-

¹³C NMR (DMSO-d₆) δ (ppm): 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6.[4]

-

Mass Spectrum (GC-MS): Molecular Ion (M⁺) at m/z 307.[1]

Experimental Protocols: Synthesis and Deprotection

The synthesis of this compound is a well-established and efficient procedure. The most common method involves the acid-catalyzed acetalization of adenosine with acetone or a related reagent.[1][4]

Synthesis of this compound

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.

Materials:

-

Adenosine

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.[5]

-

Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension. 2,2-dimethoxypropane serves as both a reactant and a water scavenger, driving the reaction to completion.[4][5]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[5]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase such as 10:1 DCM:MeOH. The reaction is usually complete within 2-4 hours.[5]

-

Upon completion, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[5]

-

Filter the mixture to remove the solids.[5]

-

Evaporate the filtrate under reduced pressure to obtain the crude product.[5]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white crystalline solid.[4]

Deprotection of this compound

The removal of the isopropylidene group is readily achieved under mild acidic conditions.

Procedure:

-

Dissolve the 2',3'-O-isopropylidene-protected nucleoside in a suitable solvent mixture (e.g., methanol/water or dioxane/water).[6]

-

Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.[6]

-

Stir the reaction at room temperature and monitor its progress by TLC.[6]

-

Once the deprotection is complete, neutralize the acid with a base (e.g., sodium bicarbonate).[6]

-

Remove the solvent under reduced pressure.[6]

-

The final product can be purified by crystallization or column chromatography.[6]

Core Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key synthetic intermediate.[2][7][8] By protecting the 2' and 3'-hydroxyl groups, it allows for regioselective modifications at other positions of the adenosine molecule.

Synthesis of Nucleoside Analogs

The free 5'-hydroxyl group of this compound is a versatile handle for a wide range of chemical transformations. It can be oxidized, esterified, or converted into a leaving group (e.g., by tosylation) for subsequent nucleophilic substitution reactions.[6] This has enabled the synthesis of a vast library of 5'-modified adenosine analogs with potential therapeutic activities.

Furthermore, the protection of the ribose diol facilitates modifications on the adenine (B156593) base, such as N6-alkylation.[6]

Antiviral and Anticancer Drug Discovery

Many clinically important antiviral and anticancer drugs are nucleoside analogs. These molecules act by mimicking natural nucleosides and interfering with the replication of viral genetic material or the proliferation of cancer cells.[1] The synthesis of these life-saving drugs often relies on the strategic use of protected intermediates like this compound.[7] A prominent example is its use in the synthesis of Cordycepin (3'-deoxyadenosine), a nucleoside analog with significant antitumor and antiviral properties.[4]

Signaling Pathways and Experimental Workflows

The derivatives synthesized from this compound are often designed to interact with specific biological targets, such as adenosine receptors, which are involved in numerous physiological processes.

Caption: General workflow for the synthesis and screening of bioactive nucleoside analogs starting from adenosine.

Caption: Simplified signaling pathway of an inhibitory adenosine receptor, a common target for adenosine analogs.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the ingenuity of chemists in overcoming the challenges of selective synthesis. Its discovery and application have been instrumental in the development of a wide range of biologically active nucleoside analogs, contributing significantly to the fields of antiviral and anticancer research. This technical guide serves as a comprehensive resource for scientists, providing the historical context, practical data, and experimental protocols necessary to fully leverage the power of this versatile molecule in the ongoing quest for novel therapeutics.

References

The Guardian of the Ribose: A Technical Guide to 2',3'-O-Isopropylideneadenosine in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of nucleoside chemistry and drug discovery, the strategic protection and deprotection of reactive functional groups are paramount to the successful synthesis of target molecules. Among the arsenal (B13267) of protecting groups, the isopropylidene acetal (B89532) stands out for its reliability and efficiency in safeguarding the vicinal 2' and 3'-hydroxyl groups of ribonucleosides. This technical guide provides an in-depth exploration of 2',3'-O-Isopropylideneadenosine, a cornerstone protected nucleoside that has paved the way for the synthesis of a myriad of biologically active adenosine (B11128) analogs, including potent antiviral and anticancer agents.[1]

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective application in synthesis. The following tables summarize key quantitative data for this pivotal compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 362-75-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [1][2][3][4] |

| Molecular Weight | 307.31 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 221-222 °C | [1][2][3][4][5] |

| Optical Activity [α]²⁰/D | -98.5° (c = 1 in dioxane) | [1][2][5][6] |

| Purity | ≥98% (HPLC) | [2][7][8] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol (B129727).[3] | |

| Storage | Room Temperature; Keep in a dark, dry, sealed place.[3] |

Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | 8.375 (H-8), 8.190 (H-2), 7.41 (NH₂), 6.151 (H-1'), 5.366 (H-2'), 5.29 (H-3'), 4.991 (H-4'), 4.245 (H-5'a, H-5'b), 3.59, 3.55 (5'-OH), 1.560 (Isopropylidene-CH₃), 1.337 (Isopropylidene-CH₃) | [2][9] |

| ¹³C NMR | 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6 | [1] |

Synthesis and Experimental Protocols

The strategic application of this compound begins with its efficient synthesis.

Synthesis of this compound

The protection of the 2' and 3'-hydroxyl groups of adenosine is most commonly achieved through an acid-catalyzed reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991).[1][2]

Experimental Protocol: Synthesis using 2,2-Dimethoxypropane [2][10]

-

Materials:

-

Adenosine

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

Suspend adenosine (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3-5 equivalents).[10]

-

Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[10]

-

Stir the mixture at room temperature and monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[10]

-

Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[10]

-

Filter the mixture to remove the solids.

-

Evaporate the filtrate under reduced pressure to obtain the crude product.[10]

-

Purify the crude product by recrystallization from a suitable solvent like methanol to yield pure this compound as a white crystalline solid.[3]

-

The Gateway to Analogs: Regioselective Modifications

The primary role of this compound is to serve as a versatile intermediate, directing chemical transformations to other sites of the adenosine molecule by temporarily masking the 2' and 3'-hydroxyls.[2] This allows for selective modification of the 5'-hydroxyl group and the N6-position of the adenine (B156593) base.[11]

5'-Hydroxyl Group Modifications

With the 2' and 3'-hydroxyls protected, the 5'-hydroxyl group becomes the primary site for chemical modification.

1. Tosylation of the 5'-Hydroxyl Group

This reaction converts the 5'-hydroxyl into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.[11]

Experimental Protocol: 5'-O-Tosylation [11]

-

Methodology:

-

Dissolve this compound in anhydrous pyridine and cool the solution to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC.

-

Once the reaction is complete, quench by adding crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

-

2. Mitsunobu Reaction for 5'-Azide Synthesis

The Mitsunobu reaction is a versatile method for introducing a variety of functionalities at the 5'-position, such as an azide (B81097) group, which is a precursor for amines or can be used in click chemistry.[2]

Experimental Protocol: One-pot synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine [2]

-

Methodology:

-

Dissolve this compound (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Add diphenylphosphoryl azide (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

-

Stir the reaction, allowing it to warm to room temperature, and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by silica (B1680970) gel column chromatography.

-

N6-Position Modifications

The exocyclic amino group (N6) of the adenine base can also be selectively modified.

Experimental Protocol: N6-Alkylation [11]

-

Methodology:

-

Dissolve this compound in an appropriate anhydrous solvent such as DMF.

-

Add a base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., benzyl (B1604629) bromide).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to afford the N6-alkylated derivative.

-

Deprotection: Regenerating the Diol

The removal of the isopropylidene protecting group is a critical final step, readily accomplished under mild acidic conditions to regenerate the 2',3'-diol.[1][11]

Experimental Protocol: Acid-Catalyzed Deprotection [1][11]

-

Methodology:

-

Dissolve the 2',3'-O-isopropylidene-protected modified nucleoside in a suitable solvent mixture (e.g., methanol/water or dioxane/water).[11]

-

Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.[11]

-

Stir the reaction at room temperature and monitor its progress by TLC.[11]

-

Once the deprotection is complete, carefully neutralize the acid with a base (e.g., sodium bicarbonate).[1][11]

-

Purify the final product by crystallization or column chromatography.[11]

-

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of numerous modified nucleosides with therapeutic potential.[1][7] These analogs often mimic endogenous nucleosides to interfere with viral replication or cancer cell proliferation.[2] A prominent example is its use in the synthesis of Cordycepin (3'-deoxyadenosine), a nucleoside analog with significant antitumor and antiviral properties.[1] The general synthetic strategy involves protection, selective 5'-modification, manipulation of the 3'-position, and final deprotection.[1]

The isotopically labeled form, this compound-13C5, is also a valuable tool, serving as a tracer in metabolic studies to understand the uptake, metabolism, and mechanism of action of nucleoside analogs.[12]

Role in Oligonucleotide Synthesis

While indispensable for synthesizing single nucleoside analogs, the 2',3'-O-isopropylidene group is generally not suitable for standard solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.[13] The reason lies in its acid lability, which is incompatible with the repetitive acidic removal of the 5'-O-dimethoxytrityl (DMT) group required in each synthesis cycle.[13] For RNA synthesis, more robust 2'-hydroxyl protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) are employed.[13]

Conclusion

This compound is an indispensable tool in nucleoside chemistry, providing an efficient and practical solution for the temporary protection of the 2',3'-diol of adenosine.[2][14] Its high-yielding synthesis, stability under a range of basic and nucleophilic conditions, and mild deprotection protocol make it a superior choice for many synthetic applications.[14] Its pivotal role as a precursor enables the regioselective synthesis of a vast library of modified adenosine analogs, fueling the discovery and development of novel antiviral and anticancer therapeutics and advancing our understanding of complex biological pathways.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 362-75-4 | NI05151 [biosynth.com]

- 5. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 6. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

spectroscopic data for 2',3'-O-Isopropylideneadenosine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-Isopropylideneadenosine, a pivotal intermediate in the synthesis of various adenosine (B11128) analogs with therapeutic potential. The structural elucidation of this compound is paramount for its application in medicinal chemistry and drug development. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental structure comprises an adenine (B156593) base linked to a ribose sugar, where the 2' and 3' hydroxyl groups are protected by an isopropylidene group, a modification crucial for subsequent chemical synthesis.[1][2]

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₅O₄[3][4] |

| Molecular Weight | 307.31 g/mol [3][5] |

| CAS Number | 362-75-4[3][5] |

| Appearance | White or almost white crystalline powder[1] |

| Melting Point | 221-222 °C[4] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol[1][4] |

| Storage | Room Temperature; Keep in a dark, dry, sealed place[1][4] |

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the adenine base, the ribose moiety, and the isopropylidene protecting group.[2] The following data were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz.[2][6]

| Assignment | Chemical Shift (δ, ppm) |

| H-8 | 8.375 |

| H-2 | 8.190 |

| NH₂ | 7.41 |

| H-1' | 6.151 |

| H-2' | 5.366 |

| H-3' | 5.29 |

| H-4' | 4.991 |

| H-5'a, H-5'b | 4.245 |

| 5'-OH | 3.59, 3.55 |

| Isopropylidene-CH₃ | 1.560 |

| Isopropylidene-CH₃ | 1.337 |

¹³C NMR (Carbon NMR) Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | ~156 |

| C-2 | ~152 |

| C-4 | ~149 |

| C-8 | ~140 |

| C-5 | ~119 |

| Isopropylidene-C(CH₃)₂ | ~113 |

| C-1' | ~90 |

| C-4' | ~87 |

| C-2' | ~84 |

| C-3' | ~81 |

| C-5' | ~61 |

| Isopropylidene-CH₃ | ~27, ~25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is noted in the NIST Chemistry WebBook, detailed peak assignments are not provided.[8] Based on general knowledge of IR spectroscopy for nucleosides, the following characteristic peaks can be anticipated:

-

N-H stretching: Around 3300-3100 cm⁻¹ for the amine group (NH₂) on the adenine base.

-

C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds of the adenine ring and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ribose and isopropylidene groups.[9]

-

C=N and C=C stretching: In the 1650-1550 cm⁻¹ region, characteristic of the adenine ring.

-

C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ region for the C-O bonds of the ribose and the isopropylidene acetal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[2] For this compound (C₁₃H₁₇N₅O₄), the expected molecular weight is 307.31 g/mol .[10] Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern aiding in structural confirmation.[2]

| Ion | m/z (expected) |

| [M]⁺ | 307.13 |

| [M - CH₃]⁺ | 292.11 |

| [Adenine + H]⁺ | 136.06 |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful characterization of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400-600 MHz spectrometer):

-

¹H NMR:

-

Experiment: Standard 1D proton experiment.

-

Solvent: DMSO-d₆.[6]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy Protocol

A general protocol for obtaining an IR spectrum of a solid nucleoside sample is as follows:

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of this compound with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press. Cesium iodide (CsI) can also be used as a matrix.[11]

Data Acquisition:

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[2] For more complex matrices like plasma, a protein precipitation method followed by hydrophilic interaction liquid chromatography (HILIC) is recommended.[10]

Instrumentation (for LC-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nucleosides.[10] Electron Ionization (EI) at 70 eV is also utilized.[2]

-

Mass Analyzer: A triple quadrupole mass spectrometer is suitable for quantitative analysis.[10]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2 ,3 -O-Isopropylideneadenosine 98 362-75-4 [sigmaaldrich.com]

- 4. This compound | 362-75-4 [chemicalbook.com]

- 5. This compound | 362-75-4 | NI05151 [biosynth.com]

- 6. This compound(362-75-4) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. benchchem.com [benchchem.com]

- 11. Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2',3'-O-Isopropylideneadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, physicochemical properties, and experimental applications of 2',3'-O-Isopropylideneadenosine. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and utilize it effectively in their work.

Introduction to this compound

This compound is a protected nucleoside derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule.[1] Its primary utility lies in its role as a versatile intermediate in the synthesis of a wide array of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[2] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose moiety, allowing for selective chemical modifications at other positions of the adenosine molecule.[3]

Safety and Handling Precautions

While safety data sheets (SDS) for this compound often indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard, it is imperative to handle all chemical compounds with a high degree of caution in a laboratory setting.[4] The toxicological properties of this specific compound have not been extensively investigated. However, as a nucleoside analog, a class of compounds known to have biological activity, appropriate safety measures are essential.[5]

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for inhalation of the powder.

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, follow the first-aid measures outlined below.

-

Good Laboratory Practices: Adhere to standard good laboratory practices, including avoiding eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell.[4]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste and unused product in accordance with all applicable federal, state, and local regulations.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound. It is important to note the absence of specific toxicological data like LD50 values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 362-75-4 | [6] |

| Molecular Formula | C₁₃H₁₇N₅O₄ | [6] |

| Molecular Weight | 307.31 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 221-223 °C | [6] |

| Solubility | Soluble in DMSO and methanol. Slightly soluble in dioxane. | [1] |

| Optical Activity | [α]20/D -98.5° (c=1 in dioxane) | [2] |